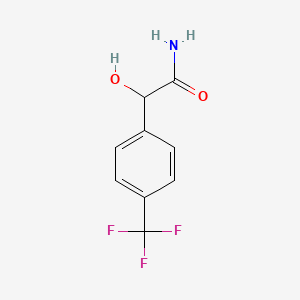
2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- is a compound that features a trifluoromethyl group attached to a benzene ring, along with an acetamide and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst . The reaction conditions often require the use of a base, such as cesium fluoride, to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of flow chemistry allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted benzene derivatives .
Applications De Recherche Scientifique
Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing lipophilicity and metabolic stability . The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylated benzene derivatives, such as trifluoromethyl benzene and trifluoromethyl phenol .
Uniqueness
What sets Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- apart is the presence of both the acetamide and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Conclusion
Benzeneacetamide, -alpha–hydroxy-4-(trifluoromethyl)- is a compound with unique chemical properties and a wide range of applications in scientific research and industry
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(14)8(13)15/h1-4,7,14H,(H2,13,15) |
Clé InChI |
GOFDTUSRFPUJAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)N)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


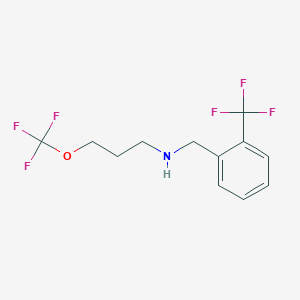
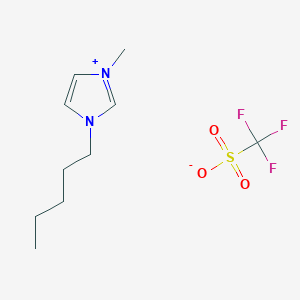
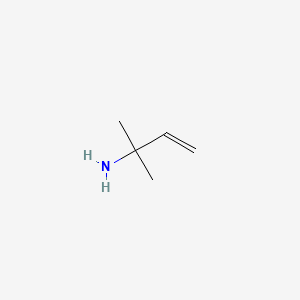
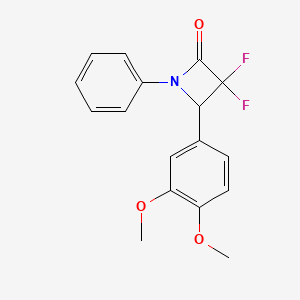
![beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-](/img/structure/B15095364.png)
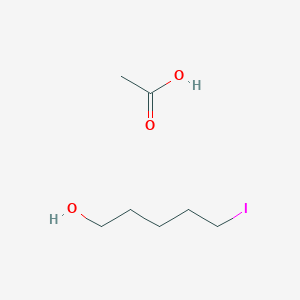
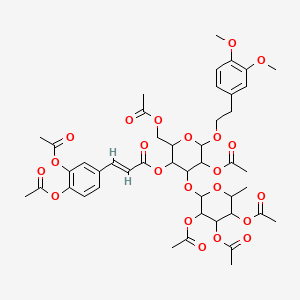
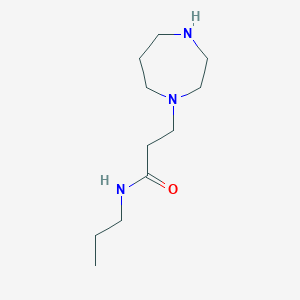
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15095383.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
![3-[(6-Methylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B15095393.png)
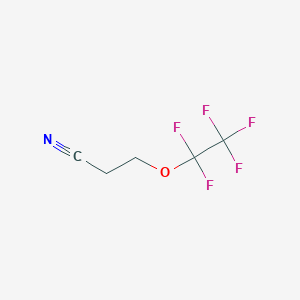
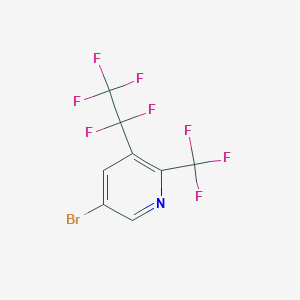
![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
